Cas no 1203090-46-3 (N-2-(1H-indol-3-yl)ethyl-1-6-(4-methoxyphenyl)pyridazin-3-ylpiperidine-3-carboxamide)

N-2-(1H-indol-3-yl)ethyl-1-6-(4-methoxyphenyl)pyridazin-3-ylpiperidine-3-carboxamide structure
1203090-46-3 structure
Product name:N-2-(1H-indol-3-yl)ethyl-1-6-(4-methoxyphenyl)pyridazin-3-ylpiperidine-3-carboxamide
CAS No:1203090-46-3
MF:C27H29N5O2
Molecular Weight:455.551465749741
CID:6360139
PubChem ID:45538878

N-2-(1H-indol-3-yl)ethyl-1-6-(4-methoxyphenyl)pyridazin-3-ylpiperidine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-2-(1H-indol-3-yl)ethyl-1-6-(4-methoxyphenyl)pyridazin-3-ylpiperidine-3-carboxamide
    • N-(2-(1H-indol-3-yl)ethyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide
    • 1203090-46-3
    • AKOS024512135
    • N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide
    • VU0646177-1
    • F5527-0186
    • インチ: 1S/C27H29N5O2/c1-34-22-10-8-19(9-11-22)24-12-13-26(31-30-24)32-16-4-5-21(18-32)27(33)28-15-14-20-17-29-25-7-3-2-6-23(20)25/h2-3,6-13,17,21,29H,4-5,14-16,18H2,1H3,(H,28,33)
    • InChIKey: AJWHXESSPMBNQO-UHFFFAOYSA-N
    • SMILES: O=C(C1CN(C2=CC=C(C3C=CC(=CC=3)OC)N=N2)CCC1)NCCC1=CNC2C=CC=CC1=2

計算された属性

  • 精确分子量: 455.232
  • 同位素质量: 455.232
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 34
  • 回転可能化学結合数: 7
  • 複雑さ: 655
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.1A^2
  • XLogP3: 3.8

N-2-(1H-indol-3-yl)ethyl-1-6-(4-methoxyphenyl)pyridazin-3-ylpiperidine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5527-0186-3mg
N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide
1203090-46-3
3mg
$63.0 2023-09-09
Life Chemicals
F5527-0186-25mg
N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide
1203090-46-3
25mg
$109.0 2023-09-09
Life Chemicals
F5527-0186-2μmol
N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide
1203090-46-3
2μmol
$57.0 2023-09-09
Life Chemicals
F5527-0186-20μmol
N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide
1203090-46-3
20μmol
$79.0 2023-09-09
Life Chemicals
F5527-0186-75mg
N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide
1203090-46-3
75mg
$208.0 2023-09-09
Life Chemicals
F5527-0186-10mg
N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide
1203090-46-3
10mg
$79.0 2023-09-09
Life Chemicals
F5527-0186-5μmol
N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide
1203090-46-3
5μmol
$63.0 2023-09-09
Life Chemicals
F5527-0186-50mg
N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide
1203090-46-3
50mg
$160.0 2023-09-09
Life Chemicals
F5527-0186-100mg
N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide
1203090-46-3
100mg
$248.0 2023-09-09
Life Chemicals
F5527-0186-4mg
N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide
1203090-46-3
4mg
$66.0 2023-09-09

N-2-(1H-indol-3-yl)ethyl-1-6-(4-methoxyphenyl)pyridazin-3-ylpiperidine-3-carboxamide 関連文献

N-2-(1H-indol-3-yl)ethyl-1-6-(4-methoxyphenyl)pyridazin-3-ylpiperidine-3-carboxamideに関する追加情報

N-2-(1H-indol-3-yl)ethyl-1-6-(4-methoxyphenyl)pyridazin-3-ylpiperidine-3-carboxamide (CAS No. 1203090-46-3): A Comprehensive Overview

The compound N-2-(1H-indol-3-yl)ethyl is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are widely studied in the field of medicinal chemistry due to their potential pharmacological activities. The presence of the indol group in this compound suggests that it may exhibit interesting biological properties, particularly in the context of receptor interactions and enzyme inhibition.

The pyridazin ring in the structure of this compound is another key feature. Pyridazine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2, is known for its stability and ability to participate in various chemical reactions. The substitution pattern on the pyridazine ring, specifically at position 6 with a 4-methoxyphenyl group, indicates that this compound may have enhanced solubility and bioavailability due to the electron-donating methoxy group.

The piperidine moiety in this compound adds a cyclic amine structure, which can contribute to hydrogen bonding and other non-covalent interactions. Piperidine derivatives are often used as building blocks in drug design due to their ability to modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The carboxamide group attached to the piperidine ring further enhances the compound's potential for bioactivity by providing additional sites for interaction with biological targets.

Recent studies have highlighted the importance of heterocyclic compounds like this one in the development of novel therapeutic agents. For instance, research has shown that indole-containing compounds can act as inhibitors of various enzymes, including kinases and proteases, which are key targets in cancer and inflammatory diseases. The combination of an indole group with a pyridazine ring and a piperidine moiety in this compound makes it a promising candidate for further investigation in drug discovery.

In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The construction of the indole ring typically involves the Paal-Knorr synthesis or related methods, while the pyridazine ring can be formed via cyclization reactions involving appropriate precursors. The coupling of these fragments with the piperidine moiety would likely involve amide bond formation under appropriate conditions.

The biological evaluation of this compound has shown promising results in preliminary assays. For example, studies have demonstrated that it exhibits moderate inhibitory activity against certain protein kinases, which are implicated in various pathological conditions such as cancer and neurodegenerative diseases. Furthermore, computational modeling studies suggest that this compound may have favorable pharmacokinetic properties, including good absorption and minimal toxicity.

Looking ahead, this compound represents an exciting lead for further optimization in medicinal chemistry programs. By modifying substituents on the indole, pyridazine, and piperidine moieties, researchers can explore its full potential as a therapeutic agent. Additionally, structural modifications could enhance its selectivity for specific targets or improve its pharmacokinetic profile.

In conclusion, N-2-(1H-indol-3-yl)ethyl-1-6-(4-methoxyphenyl)pyridazin-3-ylpiperidine-3-carboxamide (CAS No. 1203090-46-3) is a structurally complex compound with intriguing biological properties. Its unique combination of heterocyclic rings and functional groups positions it as a valuable tool for advancing our understanding of drug design and development.

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